3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine
Overview
Description
3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine is a chemical compound with the molecular formula C19H21NO2 and a molecular weight of 295.385 g/mol . It consists of a piperidine ring with a benzoyl group, a hydroxyl group, a methyl group, and a phenyl group attached at specific locations on the ring. This compound is part of a collection of rare and unique chemicals used in early discovery research .
Mechanism of Action
Target of Action
Mode of Action
Upon heating in the presence of arylamines, 3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine decyclizes via a retroaldol type reaction with subsequent transamination of the intermediate Mannich base to give 3-arylamino-1-oxo-1-phenylpropanes . This suggests that the compound may undergo significant structural changes under certain conditions, which could influence its interaction with its targets.
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, although its efficacy may diminish due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained modulation of gene expression and cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates RXR activity without causing significant adverse effects . At higher doses, potential toxicity and adverse effects have been observed, indicating a threshold beyond which the compound’s benefits are outweighed by its detrimental effects . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processing, leading to the formation of metabolites that may retain or alter its biological activity . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other biomolecules.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall bioavailability and efficacy. The compound’s ability to selectively target RXR suggests a mechanism for its preferential distribution to tissues where RXR is highly expressed.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . Its localization within the nucleus, where RXR is predominantly found, facilitates its role in modulating gene expression and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The benzoyl, hydroxyl, methyl, and phenyl groups are introduced through various substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to form a secondary alcohol.
Substitution: The phenyl and methyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its interactions with biological molecules, such as DNA and proteins.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Benzoyl-4-phenylpiperazine: Similar structure but lacks the hydroxyl and methyl groups.
4-Benzyl-1-hexylpiperidine: Similar piperidine ring but different substituents.
1-(4-Methoxybenzoyl)-4-phenylpiperazine: Similar structure with a methoxy group instead of a hydroxyl group.
Uniqueness
3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine is unique due to the specific combination of functional groups attached to the piperidine ring
Properties
IUPAC Name |
(4-hydroxy-1-methyl-4-phenylpiperidin-3-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-20-13-12-19(22,16-10-6-3-7-11-16)17(14-20)18(21)15-8-4-2-5-9-15/h2-11,17,22H,12-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRFABREAYQAQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)C(=O)C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274684 | |
Record name | (4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5409-66-5 | |
Record name | NSC30380 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30380 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC12505 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12505 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BENZOYL-4-HYDROXY-1-METHYL-4-PHENYLPIPERIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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